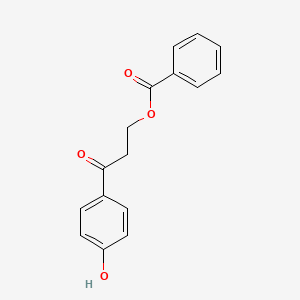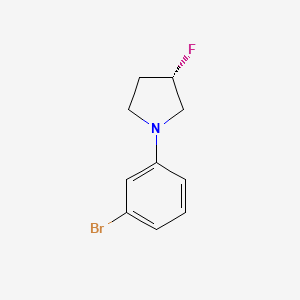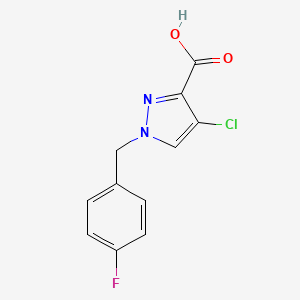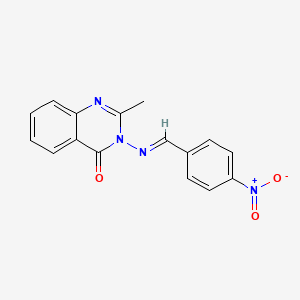
2-Methyl-3-((4-nitrobenzylidene)amino)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-((4-nitrobenzylidene)amino)quinazolin-4(3H)-one is an organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-((4-nitrobenzylidene)amino)quinazolin-4(3H)-one typically involves the condensation of 2-methylquinazolin-4(3H)-one with 4-nitrobenzaldehyde in the presence of a suitable catalyst. Common reaction conditions include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as p-toluenesulfonic acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.
化学反应分析
Types of Reactions
2-Methyl-3-((4-nitrobenzylidene)amino)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzylidene moiety.
Oxidation: Oxidation of the methyl group to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine
Oxidation: Potassium permanganate in aqueous or alkaline conditions
Major Products Formed
Reduction: 2-Methyl-3-((4-aminobenzylidene)amino)quinazolin-4(3H)-one
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: 2-Carboxy-3-((4-nitrobenzylidene)amino)quinazolin-4(3H)-one
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Potential use in the development of new materials or as a chemical intermediate in industrial processes.
作用机制
The mechanism of action of 2-Methyl-3-((4-nitrobenzylidene)amino)quinazolin-4(3H)-one would depend on its specific biological activity. For example, if it exhibits anticancer properties, it might inhibit specific enzymes or signaling pathways involved in cell proliferation. Molecular targets could include kinases, receptors, or DNA.
相似化合物的比较
Similar Compounds
2-Methylquinazolin-4(3H)-one: The parent compound without the nitrobenzylidene moiety.
3-((4-Nitrobenzylidene)amino)quinazolin-4(3H)-one: Similar structure but without the methyl group at the 2-position.
2-Methyl-3-((4-aminobenzylidene)amino)quinazolin-4(3H)-one: The reduced form of the compound.
Uniqueness
2-Methyl-3-((4-nitrobenzylidene)amino)quinazolin-4(3H)-one is unique due to the presence of both the methyl group and the nitrobenzylidene moiety, which can influence its chemical reactivity and biological activity.
属性
分子式 |
C16H12N4O3 |
|---|---|
分子量 |
308.29 g/mol |
IUPAC 名称 |
2-methyl-3-[(E)-(4-nitrophenyl)methylideneamino]quinazolin-4-one |
InChI |
InChI=1S/C16H12N4O3/c1-11-18-15-5-3-2-4-14(15)16(21)19(11)17-10-12-6-8-13(9-7-12)20(22)23/h2-10H,1H3/b17-10+ |
InChI 键 |
CPRFJOWAYAUDJU-LICLKQGHSA-N |
手性 SMILES |
CC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N=CC3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B12924980.png)
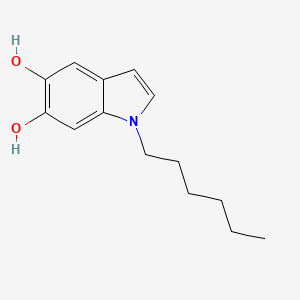
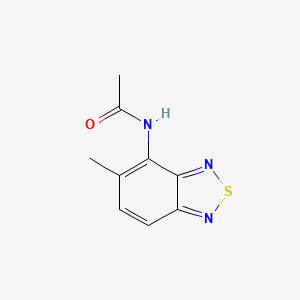
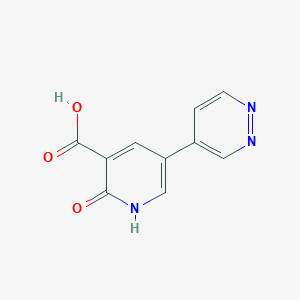

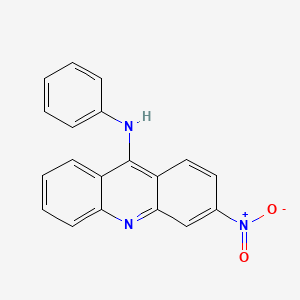
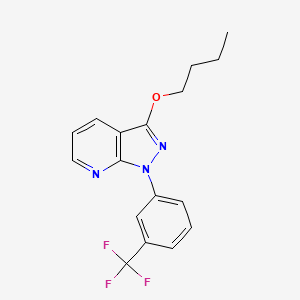
![[(2E)-2-[(6-chloropyridazin-3-yl)hydrazinylidene]ethyl] acetate](/img/structure/B12925044.png)
